molecular formula C11H9FN2 B1322473 5-(4-Fluorophenyl)pyridin-2-amine CAS No. 503536-73-0

5-(4-Fluorophenyl)pyridin-2-amine

Cat. No.: B1322473
CAS No.: 503536-73-0
M. Wt: 188.2 g/mol
InChI Key: MQBSATGBKLUKNQ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H9FN2 and its molecular weight is 188.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A study by Vinayak et al. (2017) synthesized novel amine derivatives of 5-(4-fluorophenyl)pyridin-2-amine and screened these compounds for in vitro anticancer activity against human cancer cell lines. The compounds demonstrated significant cytotoxicity against specific cancer cell lines, suggesting potential applications in cancer treatment (Vinayak, Sudha, & Lalita, 2017).

Kinase Inhibition

Research by Abu Thaher et al. (2012) discovered that derivatives of this compound exhibited activity against crucial cancer kinases, such as Src and EGFRs. These findings indicate the potential of these compounds in developing new anticancer treatments (Abu Thaher et al., 2012).

Chemical Synthesis and Characterization

Čikotienė et al. (2007) investigated the reactions of this compound derivatives with amines and thiols, providing insight into their chemical properties and potential applications in organic synthesis (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).

pH Sensors

Hu et al. (2013) synthesized derivatives of this compound that exhibited pH-dependent absorptions and emissions, suggesting their use as fluorescent pH sensors. This application is significant for analytical chemistry and bio-imaging (Hu, Chen, Wang, Lu, & Wang, 2013).

Polymerization Catalysts

Zhang et al. (2021) explored fluorinated this compound derivatives for their application in ethylene polymerization. These compounds showed high catalytic activity, indicating their utility in polymer production (Zhang, Lin, Liu, Ye, Liang, & Sun, 2021).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for 5-(4-Fluorophenyl)pyridin-2-amine involve the development of new methodologies for the introduction of various bio-relevant functional groups to pyridine . This will allow the selective introduction of multiple functional groups, providing a privileged pyridine scaffold containing biologically relevant molecules .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-(4-Fluorophenyl)pyridin-2-amine may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of changes in cellular function.

Biochemical Pathways

Related compounds have been shown to inhibit the phosphorylation of mapkapk2 and/or hsp27, downstream targets of p38mapk, in both multiple myeloma (mm) cell lines and lt-bmscs . This suggests that this compound may also affect similar pathways.

Pharmacokinetics

A related compound, ml3403, has been shown to undergo sulfoxidation to form its active sulfoxide metabolite, ml3603, in human hepatic microsomal incubations . The metabolism of ML3403 was found to be mediated by CYP1A2, CYP2C19, CYP2D6, and CYP3A4 . These findings suggest that this compound may have similar ADME properties.

Result of Action

Related compounds have been shown to have potent anti-inflammatory activity, significantly inhibiting the phosphorylation of mapkapk2 and/or hsp27 . This suggests that this compound may also have similar effects.

Properties

IUPAC Name

5-(4-fluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBSATGBKLUKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626320
Record name 5-(4-Fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503536-73-0
Record name 5-(4-Fluorophenyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503536-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-amino-5-bromopyridine 1 (1.80 g, 10.4 mmol) in 104 ml toluene and 24 ml ethanol (EtOH) was added 4-fluorophenyl boronic acid (1.75 g, 12.5 mmol) followed by 10 ml of 2.0 M aqueous Na2CO3. The reaction was degassed with nitrogen and Pd(PPh3)4 (0.60 g, 0.52 mmol) was added in one portion and the reaction was heated to reflux for 26 hours. The reaction was then cooled to ambient temperature and diluted with 50 ml water. The layers were separated and the aqueous layer was extracted with ethyl acetate (EtOAc) (2×100 mL). The organic layers were combined, washed with saturated aqueous NaHCO3, dried over MgSO4 and concentrated to a brown oil. Automated purification on a silica gel ISCO column (120 g column, 2.5% MeOH—CH2Cl2) gave 1.20 g (60%) of 2-amino-5-(4-fluorophenyl)pyridine as a yellow solid.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0.6 g
Type
catalyst
Reaction Step Five

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